molecular formula C8H13N3 B3303571 [(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride CAS No. 921074-57-9

[(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride

Cat. No.: B3303571
CAS No.: 921074-57-9
M. Wt: 151.21 g/mol
InChI Key: LLGMSGDBTHZSLB-UHFFFAOYSA-N
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Description

[(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C8H13N3 and a molecular weight of 151.21 It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride typically involves the reaction of 2-isopropylpyrimidine with formaldehyde and ammonium chloride under controlled conditions. The reaction proceeds through a series of steps, including the formation of an intermediate imine, which is subsequently reduced to yield the desired amine compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is typically purified through crystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

[(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts like palladium on carbon. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions may produce amines or other reduced forms of the compound .

Scientific Research Applications

[(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, pyrimidine derivatives are known to inhibit the expression and activities of certain inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.

Comparison with Similar Compounds

[(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride can be compared with other similar compounds, such as:

    [(2-Isopropylpyrimidin-4-yl)methyl]methylamine dihydrochloride: This compound has a similar structure but with a methyl group instead of an amine group.

    Other Pyrimidine Derivatives: Various pyrimidine derivatives exist, each with unique properties and applications.

Properties

IUPAC Name

(2-propan-2-ylpyrimidin-4-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-6(2)8-10-4-3-7(5-9)11-8/h3-4,6H,5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGMSGDBTHZSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CC(=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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